(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid (CAS: 511272-47-2) is a fluorenylmethyloxycarbonyl (FMoc)-protected amino acid derivative with a naphthalen-1-yl substituent. Its molecular formula is C₂₈H₂₃NO₄, and it has a molecular weight of 437.49 g/mol . The compound is typically stored under dry conditions at 2–8°C to ensure stability. Its hazard profile includes skin irritation (H315) and serious eye irritation (H319), necessitating precautions during handling .
The FMoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine treatment.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)16-26(24-15-7-9-18-8-1-2-10-19(18)24)29-28(32)33-17-25-22-13-5-3-11-20(22)21-12-4-6-14-23(21)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHVLHLQDDNYKX-AREMUKBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135082 | |
| Record name | 1-Naphthalenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511272-47-2 | |
| Record name | 1-Naphthalenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511272-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is structurally similar to 1-naphthyl-l-alanine, which has been shown to interact with the periplasmic oligopeptide-binding protein in salmonella typhimurium
Mode of Action
Given its structural similarity to 1-Naphthyl-L-alanine, it may interact with its targets in a similar manner. .
Biochemical Pathways
The specific biochemical pathways affected by Fmoc-®-3-Amino-3-(1-naphthyl)-propionic acid are currently unknown. It’s worth noting that related compounds, such as 1-Naphthyl-L-alanine, have been implicated in the function of the Periplasmic oligopeptide-binding protein in Salmonella typhimurium, suggesting potential involvement in peptide transport pathways.
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid, commonly referred to as Fmoc-3-amino-3-(1-naphthyl)propionic acid, is a synthetic amino acid derivative notable for its applications in peptide synthesis and pharmaceutical research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal. Understanding the biological activity of this compound is crucial for its effective application in drug development and biochemical studies.
Chemical Structure
The chemical structure of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid can be represented as follows:
- Molecular Formula : C₁₈H₁₉NO₄
- Molecular Weight : 305.35 g/mol
Structural Features
The compound's structure includes:
- A fluorenylmethoxycarbonyl (Fmoc) group that provides stability during chemical reactions.
- An amino group that allows for peptide bond formation.
- A naphthalene moiety , which may contribute to hydrophobic interactions in biological systems.
Fmoc-protected amino acids like (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid primarily function as building blocks in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during synthesis, ensuring high yields of desired peptides. Upon completion of the synthesis, the Fmoc group can be selectively removed using base conditions (e.g., piperidine), allowing for the formation of active peptides.
Biological Applications
- Peptide Synthesis : The compound is extensively used in the synthesis of peptides that may have therapeutic applications, including hormone analogs and enzyme inhibitors.
- Research Applications : It serves as a tool for studying protein-ligand interactions and enzyme mechanisms due to its ability to form stable conjugates with various biomolecules.
Case Study 1: Synthesis of Antimicrobial Peptides
In a study focused on developing antimicrobial peptides, researchers utilized (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid as a key building block. The resulting peptides exhibited significant antimicrobial activity against various pathogens, demonstrating the compound's utility in pharmaceutical applications .
Case Study 2: Cancer Research
Another study explored the use of this compound in synthesizing peptides that target cancer cell receptors. The modified peptides showed enhanced binding affinity and specificity towards cancer cells, suggesting potential therapeutic implications in oncology.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| Fmoc-Ala-OH | 237.25 g/mol | Used in peptide synthesis; basic amino acid |
| Fmoc-Leu-OH | 267.38 g/mol | Important for hydrophobic interactions in proteins |
| Fmoc-Phe-OH | 331.37 g/mol | Key role in protein structure and function |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in the substituent at the β-carbon of the propanoic acid backbone. Key examples include:
Key Observations :
- Hydrophobicity : The naphthalen-1-yl group in the target compound enhances hydrophobicity compared to phenyl or fluorinated analogs, influencing solubility and protein-binding interactions.
- Reactivity: Hydroxyphenyl derivatives (CAS 511272-35-8, 511272-36-9) are more prone to oxidation due to phenolic -OH groups, requiring stringent storage conditions .
- Hazards : Fluorinated analogs (e.g., 3,5-difluorophenyl) may release toxic byproducts like hydrogen fluoride upon decomposition .
Spectroscopic and Analytical Data
- ¹H/¹³C NMR: Used to confirm stereochemistry and substituent integration. For example, (S)-2-((FMoc)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1) shows consistent ¹H NMR spectra with its structure .
- HPLC Purity : Analogs like the o-tolyl derivative achieve >99% purity, critical for synthetic applications .
- UV Spectroscopy : Applied in structural elucidation of related compounds (e.g., Zygocaperoside in ) .
Q & A
Q. What are the standard synthetic routes for preparing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid?
Methodological Answer: The synthesis typically involves:
Amino Group Protection : The Fmoc (9-fluorenylmethyloxycarbonyl) group is introduced to protect the amino group during subsequent reactions. This step ensures selective reactivity in peptide synthesis .
Backbone Construction : A naphthalene-substituted propanoic acid backbone is synthesized via alkylation or Michael addition, leveraging the steric and electronic properties of the naphthalene ring .
Deprotection and Purification : The Fmoc group is removed using piperidine or other weak bases, followed by purification via column chromatography or HPLC to isolate the enantiomerically pure (R)-form .
Q. Key Considerations :
Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?
Methodological Answer: Analytical Techniques :
Q. Data Interpretation :
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity: Category 4) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (respiratory hazard: GHS Category 2) .
- Storage : Store at 2–8°C in a desiccator to prevent hydrolysis of the Fmoc group .
Q. Emergency Measures :
- Eye Exposure : Rinse with water for 15 minutes; consult a physician .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered intermediates in the synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while improving yields by 15–20% .
- Catalyst Selection : Palladium or organocatalysts enhance coupling efficiency for naphthalene incorporation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
Case Study :
A 2024 study achieved 85% yield using microwave irradiation (100°C, 3 hours) and Pd(OAc)₂ catalysis .
Q. How to resolve contradictions in enantiomeric purity data between chiral HPLC and NMR analysis?
Methodological Answer:
- Chiral HPLC Validation : Ensure column compatibility (e.g., Chiralpak AD-H) and isocratic elution to avoid false peaks .
- NMR Chiral Shift Reagents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomer signals in ¹H NMR .
- Cross-Validation : Compare optical rotation ([α]D²⁵) with literature values for the (R)-enantiomer .
Example : A 2023 study identified an impurity in chiral HPLC as a diastereomer, resolved via recrystallization in ethyl acetate/hexane .
Q. What computational strategies are effective in evaluating biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Predict binding affinity to targets (e.g., proteases) using AutoDock Vina. The naphthalene moiety shows π-π stacking with hydrophobic protein pockets .
- MD Simulations : Analyze stability of peptide-Fmoc interactions in aqueous environments (GROMACS, 100-ns trajectories) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity .
Key Finding : The naphthalene group enhances binding to amyloid-beta aggregates (ΔG = −8.2 kcal/mol), suggesting potential in neurodegenerative disease research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
